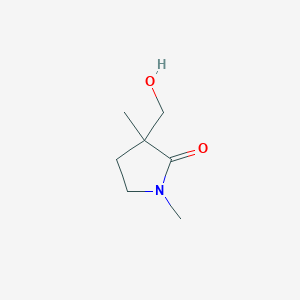

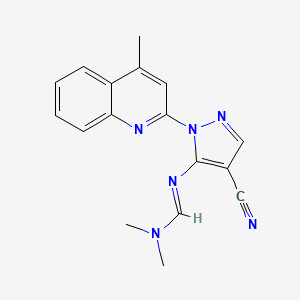

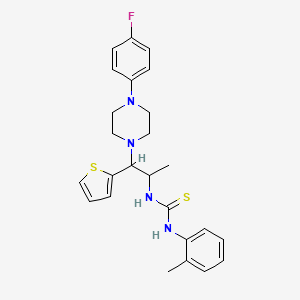

![molecular formula C15H17ClN4O4S2 B3007184 Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 866042-03-7](/img/structure/B3007184.png)

Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound that appears to be derived from a class of thiadiazole sulfonamides, which are known for their potential antiviral activities. The core structure of this compound, the 1,3,4-thiadiazole ring, is a common motif in medicinal chemistry due to its bioactivity. The presence of the 4-chlorophenoxy moiety suggests that the compound may interact with biological systems through various mechanisms, including hydrogen bonding and halogen interactions .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves multiple steps, starting from simple precursors such as 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, and further functionalization to introduce sulfonamide groups . In the context of Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, similar synthetic strategies may be employed, with additional steps to introduce the ethyl acetate group and the specific aminocarbonyl substituents.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. This ring system can engage in various chemical interactions due to its electron-rich nature. The substituents on the thiadiazole ring, such as the chlorophenoxy group, can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the 1,3,4-thiadiazole ring can undergo a variety of chemical reactions. These include nucleophilic substitution reactions, where the sulfur atom can act as a leaving group, and the formation of sulfonamides through the reaction with amines . Additionally, the presence of an ester group in the compound suggests that it could be involved in hydrolysis reactions under both acidic and basic conditions, potentially leading to the formation of carboxylic acids or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur, as well as halogens like chlorine, can affect properties like solubility, melting point, and stability. The compound's ability to form hydrogen bonds can also influence its solubility in various solvents. The spectral data, including NMR, IR, and mass spectrometry, are essential for confirming the structure of such compounds and can provide insights into their physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A significant focus of research on derivatives of Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is the synthesis and evaluation of their biological activities. Xin-jian, Xian-sheng, and Sheng (2006) synthesized novel derivatives of this compound, demonstrating activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antibacterial and Enzyme Inhibitory Potential

Siddiqui et al. (2014) focused on the synthesis of N-substituted derivatives, identifying them as potential anti-bacterial agents against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme. They highlighted one compound in particular for its remarkable antibacterial activity (S. Z. Siddiqui et al., 2014).

Antimicrobial Properties

Research by Sah et al. (2014) on the synthesis of formazans from a Mannich base related to Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate revealed moderate antimicrobial activity against pathogenic bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Pharmacological Applications

Maliszewska-Guz et al. (2005) studied derivatives for their effects on the central nervous system in mice, demonstrating the compound's versatility in pharmacological applications (A. Maliszewska-Guz et al., 2005).

Anti-Inflammatory and Analgesic Agents

Shkair et al. (2016) synthesized novel derivatives as anti-inflammatory and analgesic agents, showing significant activities and screening for ulcerogenic activity (Anas M H Shkair et al., 2016).

Propiedades

IUPAC Name |

ethyl 2-[[5-[2-(4-chlorophenoxy)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O4S2/c1-2-23-12(21)9-25-15-20-19-14(26-15)18-13(22)17-7-8-24-11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCIIQDYUWEOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)NCCOC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

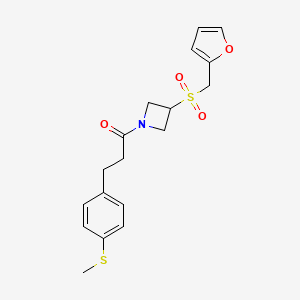

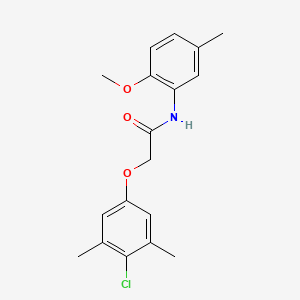

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

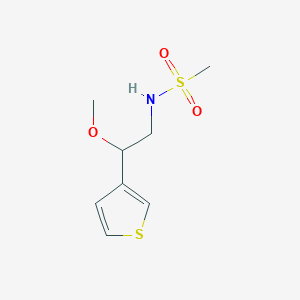

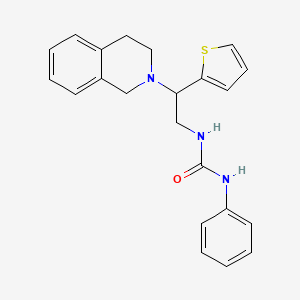

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

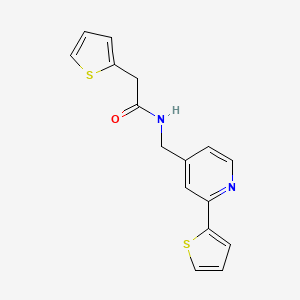

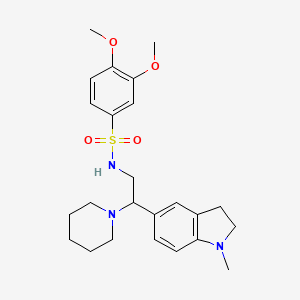

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)